molecular formula C21H20N4O2 B5600406 1-(4-methylphenyl)-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinone

1-(4-methylphenyl)-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinone

Cat. No.: B5600406
M. Wt: 360.4 g/mol
InChI Key: STVCQKSZOAWYMC-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinone is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15862589 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Activities

Compounds structurally related to "1-(4-methylphenyl)-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinone" have shown promising antimicrobial and antibacterial activities. For instance, a study by Mekky et al. (2020) on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker revealed potent bacterial biofilm and MurB enzyme inhibitors. These compounds demonstrated significant inhibitory activities against various bacterial strains, including E. coli, S. aureus, and S. mutans, as well as MRSA and VRE bacterial strains, highlighting their potential as antibacterial agents.

Enzyme Inhibition

The enzyme inhibitory activities of compounds with a similar structure to "this compound" have been explored, particularly against enzymes related to bacterial resistance and biofilm formation. The aforementioned study by Mekky et al. (2020) identified compounds with excellent inhibitory activities against the MurB enzyme, which is crucial for bacterial cell wall synthesis. Such findings underscore the potential of these compounds in developing new antibacterial therapies, especially against drug-resistant bacterial infections.

Synthesis of Novel Bioactive Molecules

Research into compounds structurally similar to "this compound" also includes the synthesis of novel bioactive molecules with potential therapeutic applications. For example, the study by Bhat et al. (2018) demonstrated the synthesis of dihydropyrimidinone derivatives containing a piperazine/morpholine moiety through a simple and efficient method. These derivatives could be of interest for further pharmacological evaluations due to their potential bioactive properties.

Properties

IUPAC Name

1-(4-methylphenyl)-4-[4-(1H-pyrazol-5-yl)benzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-15-2-8-18(9-3-15)25-13-12-24(14-20(25)26)21(27)17-6-4-16(5-7-17)19-10-11-22-23-19/h2-11H,12-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVCQKSZOAWYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.